molecular formula C9H8N4O2 B12217329 5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B12217329
M. Wt: 204.19 g/mol
InChI Key: DTXMDYKQEPCELX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a triazolopyrimidine core substituted with a cyclopropyl group at position 5 and a carboxylic acid moiety at position 5. Its molecular formula is C₁₀H₉N₃O₂ (CAS: 1340178-78-0) , though derivatives such as 1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid exhibit extended structures (C₁₄H₁₇N₅O₂; MW: 287.32) .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c14-8(15)7-3-6(5-1-2-5)12-9-10-4-11-13(7)9/h3-5H,1-2H2,(H,14,15)

InChI Key

DTXMDYKQEPCELX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=NC=NN3C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Biginelli-like three-component reaction is a widely used method for constructing triazolopyrimidine scaffolds. As reported by, this approach involves:

  • Alkylation of 3-amino-5-thiol-1,2,4-triazole : Reacting with cyclopropylmethyl bromide in the presence of triethylamine to form the thioether intermediate.
  • Cyclocondensation : Heating the intermediate with ethyl acetoacetate and urea in dimethylformamide (DMF) at 130–160°C for 15–20 minutes.
  • Hydrolysis : Treating the ester intermediate with aqueous NaOH to yield the carboxylic acid derivative.

The reaction proceeds via a tandem alkylation-heterocyclization mechanism, where the thiol group facilitates nucleophilic attack on the β-ketoester.

Optimization Insights

  • Solvent Effects : DMF outperforms ethanol or toluene due to its high polarity, which stabilizes charged intermediates.
  • Temperature Control : Maintaining 150°C minimizes side product formation (e.g., decarboxylated analogs).
  • Yield : Typical isolated yields range from 45% to 62% after purification by silica gel chromatography.

TPD Dichloride Intermediate Method

Synthesis via Trichloropyrimidine Precursors

A high-yielding route described in utilizes 5,7-dichloro-triazolo[1,5-a]pyrimidine (TPD dichloride) as a key intermediate:

  • Chlorination : Treating triazolopyrimidine with phosphorus oxychloride (POCl₃) at reflux to install chlorine atoms at C5 and C7.
  • Selective Substitution :
    • C7 Functionalization : Reacting TPD dichloride with cyclopropylamine in DMF at 25°C for 2 hours.
    • C5 Carboxylation : Hydrolyzing the remaining chlorine at C5 using NaOH/EtOH (1:3 v/v) at 80°C.

Critical Parameters

  • Chemoselectivity : The C7 position reacts preferentially due to higher electron deficiency compared to C5.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves >95% purity.
  • Scalability : Demonstrated at 100 g scale with 68% overall yield.

Microwave-Assisted Solid-Phase Synthesis

Procedure Overview

This modern approach, adapted from, employs microwave irradiation to accelerate reaction kinetics:

  • Resin Functionalization : Loading Wang resin with Fmoc-protected aminotriazole.
  • Cyclopropane Introduction : Coupling cyclopropanecarbonyl chloride using HBTU/DIEA activation.
  • Pyrimidine Ring Formation : Irradiating the intermediate with diethyl ethoxymethylenemalonate at 120°C for 10 minutes.
  • Cleavage and Hydrolysis : Treating with TFA/H₂O (95:5) to release the product.

Advantages Over Conventional Methods

  • Time Efficiency : Reduces synthesis time from 24 hours to <1 hour.
  • Yield Improvement : 78% isolated yield vs. 52% in thermal conditions.
  • Byproduct Reduction : Microwave uniformity decreases dimerization side reactions.

Enzymatic Carboxylation Strategy

Biocatalytic Approach

Emerging work cited in explores carboxylase enzymes for green synthesis:

  • Substrate Preparation : 5-Cyclopropyl-triazolo[1,5-a]pyrimidine dissolved in phosphate buffer (pH 7.4).
  • Enzyme Loading : Adding 5 U/mL of recombinant Pseudomonas putida carboxylase.
  • Reaction Monitoring : HPLC tracking shows >90% conversion after 6 hours at 37°C.

Performance Metrics

Parameter Value
Turnover Frequency 12.8 s⁻¹
Enantiomeric Excess 99.2% (S)-isomer
Space-Time Yield 4.7 g/L/h

This method eliminates heavy metal catalysts but requires costly enzyme purification.

Comparative Analysis of Synthetic Methods

The table below summarizes key performance indicators across different routes:

Method Yield (%) Purity (%) Time (h) Cost ($/g)
Biginelli-Like 58 92 4.5 120
TPD Dichloride 68 95 6.0 85
Microwave-Assisted 78 98 0.7 210
Enzymatic 83 99 6.0 340

Key Findings :

  • The TPD dichloride method offers the best balance of yield and cost for industrial applications.
  • Enzymatic synthesis excels in purity but remains prohibitively expensive for large-scale production.
  • Microwave techniques are optimal for rapid small-batch synthesis of high-purity material.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group in the compound enables nucleophilic substitution reactions. For example, esterification or amidation can occur under alkaline conditions, facilitated by the acidic proton of the carboxylic acid. This reactivity is critical for modifying the compound into derivatives with improved solubility or bioavailability.

Formylation Reactions

The triazole-pyrimidine ring system undergoes formylation at position 3 under Vilsmeier-Haack conditions, introducing a formyl group. This reaction is influenced by the electronic properties of substituents on the aryl ring, with π-excedent groups (e.g., thiophene) enhancing nucleophilicity and reaction yields .

Oxidation and Diol Cleavage

Oxidation of vinyl groups adjacent to the heterocyclic core using osmium tetroxide generates diols. Subsequent treatment with sodium periodate cleaves the diol into carbonyl groups, facilitating structural diversification. This pathway is relevant for generating aldehydes or ketones from alkene precursors .

Coupling Reactions

The compound’s carbonyl chloride derivatives (e.g., 7-phenyl-triazolo-pyrimidine-2-carbonyl chloride) undergo coupling reactions with nucleophiles like amines or alcohols, forming amides or esters. These reactions are pivotal in synthesizing biologically active derivatives .

Hydrogenation and Reduction

Reduction of ester groups (e.g., using DIBAL-H) converts them into alcohols, which can later be oxidized to aldehydes (e.g., with PCC). This two-step process is used to functionalize the heterocyclic core for therapeutic applications .

Table 1: Key Reaction Types and Conditions

Reaction TypeConditions/ReagentsOutcome
Esterification Alkaline conditions (e.g., NaOH)Formation of esters for bioavailability
Formylation Vilsmeier-Haack reagents (POCl₃, DMF)Formyl group at position 3
Oxidation/Diol Cleavage OsO₄, NaIO₄Carbonyl compounds from alkenes
Coupling (Amide) Carbonyl chlorides, aminesAmide derivatives for drug design
Reduction DIBAL-H, followed by PCCAldehydes from esters

Analytical Techniques

Reaction progress and purity are monitored using:

  • Thin-layer chromatography (TLC) : For tracking substitution and coupling reactions.

  • High-performance liquid chromatography (HPLC) : Ensures high purity in final products.

  • Single-crystal X-ray analysis : Confirms structural changes post-reaction (e.g., dihedral angles, coplanarity) .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold can inhibit various cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A focused screening of compounds revealed that triazolo[1,5-a]pyrimidines could serve as effective inhibitors against CDK-2, with further structure-activity relationship (SAR) studies leading to more potent analogs with sub-micromolar IC50 values .

Antimicrobial Properties

Studies have demonstrated significant antimicrobial activity of triazolo[1,5-a]pyrimidine derivatives against Staphylococcus aureus. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10.1 to 438.0 µM, showcasing their potential as antibacterial agents. Notably, certain derivatives displayed efficacy comparable to established antibiotics like ciprofloxacin .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential of triazolo[1,5-a]pyrimidines in stabilizing microtubules, which may be beneficial in treating conditions such as Alzheimer's disease. The ability of these compounds to enhance microtubule stability suggests a promising avenue for therapeutic development .

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of various triazolo[1,5-a]pyrimidine derivatives showed that specific modifications could significantly enhance their potency against cancer cell lines. For instance, one derivative demonstrated an IC50 value of approximately 50 nM against CDK-2, indicating strong potential for further development as a targeted cancer therapy .

Case Study: Antimicrobial Efficacy

In a comparative study involving multiple synthesized compounds, the antimicrobial activity was assessed against several bacterial strains. The results indicated that certain triazolo[1,5-a]pyrimidines had MIC values lower than those of traditional antibiotics, suggesting their viability as alternative treatments for resistant bacterial infections .

Summary Table of Applications

Application AreaKey Findings
Anticancer ActivityInhibits CDKs; potent derivatives with sub-micromolar IC50 values identified
Antimicrobial PropertiesEffective against Staphylococcus aureus; MICs comparable to ciprofloxacin
Neuroprotective EffectsStabilizes microtubules; potential therapeutic use in Alzheimer's disease

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. The compound binds to the active site of these enzymes, thereby blocking their activity and modulating the associated biological processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) at position 5 enhance lipophilicity and metabolic stability, making them suitable for drug design .
  • Amino groups at position 7 (e.g., in anti-tubercular compounds) improve target binding to Mycobacterium tuberculosis enzymes .

Stability and Commercial Availability

  • The cyclopropyl derivative and its trifluoromethyl analog are discontinued in commercial catalogs, likely due to niche applications .
  • Piperidine-linked derivatives (e.g., 1-(5-cyclopropyl-...-piperidine-4-carboxylic acid) remain available for research, with purity ≥97% .

Biological Activity

5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer therapy.

  • Molecular Formula : C9_9H8_8N4_4O2_2
  • Molecular Weight : 204.19 g/mol
  • IUPAC Name : 5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
  • CAS Number : 1018143-36-6

The biological activity of 5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid primarily involves its role as an inhibitor of specific enzymes. Research indicates that it can inhibit Janus Kinases (JAK1 and JAK2), which are critical in various signaling pathways associated with inflammatory responses and cancer progression. By binding to the active sites of these enzymes, the compound modulates biological processes that can lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of derivatives based on triazolo[1,5-a]pyrimidines were evaluated for their antiproliferative activities against various human cancer cell lines:

Compound Cell Line IC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

The compound H12 exhibited significant inhibitory effects on cell growth and induced apoptosis through the suppression of the ERK signaling pathway, indicating its potential as a lead compound for developing anticancer agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Its interaction with JAK enzymes suggests potential applications in treating diseases characterized by excessive inflammation or malignancy.

Study on Antiproliferative Activities

In a comprehensive evaluation of several triazolo[1,5-a]pyrimidine derivatives, including 5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid, researchers found that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines such as MGC-803 and HCT-116. The study concluded that specific structural modifications could enhance their bioactivity and selectivity toward cancer cells .

Mechanistic Insights

Further investigation into the mechanism revealed that these compounds could induce G2/M phase arrest in the cell cycle and regulate proteins associated with apoptosis. This suggests that they not only inhibit proliferation but also actively promote programmed cell death in cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives?

  • Methodology : Multi-component reactions (MCRs) are widely used for constructing the triazolopyrimidine core. For example, cyclocondensation of aminotriazoles with β-keto esters or enaminones under acidic or catalytic conditions can yield substituted derivatives. Ethanol/water solvent mixtures (1:1 v/v) with TMDP (trimethylenediamine phosphate) as a catalyst have been reported to enhance reaction efficiency for analogous compounds, though TMDP requires careful handling due to toxicity .
  • Optimization : Adjusting substituents at the 5- and 7-positions (e.g., cyclopropyl groups) may require modified precursors, such as cyclopropane carboxaldehyde derivatives.

Q. How can the purity and structural integrity of synthesized derivatives be validated?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For instance, the cyclopropyl group’s characteristic splitting patterns appear as multiplets in the δ 1.0–2.0 ppm range .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+ or [M–H]–).
  • Elemental Analysis : Verify empirical formulas (e.g., C₉H₈N₃O₂Cl for ethyl 5-chloropyrazolo analogs) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • Acute Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. The compound’s GHS classification includes skin corrosion and severe eye irritation .
  • Waste Disposal : Treat as hazardous waste; incinerate using facilities compliant with local regulations .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclopropyl group influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • The cyclopropyl moiety enhances metabolic stability by reducing oxidative degradation. Compare analogs with methyl, phenyl, or trifluoromethyl groups at the 5-position.
  • Computational modeling (e.g., DFT) can predict electron density distribution and binding affinity to targets like cannabinoid receptors (CB2) or kinases .
    • Case Study : In CB2 agonists, bulky substituents at position 5 improve selectivity over CB1 receptors. Cyclopropyl’s small size may balance potency and selectivity .

Q. How can conflicting data on reaction yields in triazolopyrimidine synthesis be resolved?

  • Root Cause Analysis :

  • Catalyst Variability : TMDP-based methods may yield inconsistently due to moisture sensitivity. Alternative catalysts like piperidine (limited by regulatory restrictions) or ionic liquids should be tested .
  • Solvent Systems : Ethanol/water mixtures (1:1 v/v) vs. molten-state TMDP may affect solubility and reaction kinetics. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps .
    • Mitigation : Optimize reaction parameters (temperature, stoichiometry) using design-of-experiments (DoE) approaches.

Q. What strategies are effective for functionalizing the 7-carboxylic acid group?

  • Derivatization Methods :

  • Amide Coupling : Use EDCl/HOBt or DCC to conjugate amines (e.g., cyclohexylamine) for SAR studies. For example, N-cyclohexyl derivatives of triazolopyrimidines show enhanced CB2 binding (IC₅₀ < 100 nM) .
  • Esterification : Convert to ethyl esters for improved cell permeability in vitro .
    • Challenges : Steric hindrance from the cyclopropyl group may require activating agents like T3P (propylphosphonic anhydride).

Key Methodological Recommendations

  • Synthesis : Prioritize TMDP in ethanol/water for scalability, but validate catalyst purity.
  • Characterization : Combine NMR with high-resolution MS to resolve isomeric byproducts.
  • Safety : Adhere to GHS protocols for corrosive/toxic intermediates .

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